

High-performance liquid chromatography (HPLC) method for Azumolene quantification

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Compound of Interest		
Compound Name:	Azumolene	
Cat. No.:	B1241006	Get Quote

Application Note: A Validated HPLC Method for the Quantification of Azumolene

Audience: This document is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the quantification of **Azumolene** in various matrices.

Introduction

Azumolene is a hydantoin derivative and a water-soluble analog of dantrolene, a skeletal muscle relaxant.[1][2][3] It is investigated for the treatment of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by certain anesthetics.[1][3][4][5] **Azumolene** acts by inhibiting the abnormal release of calcium from the sarcoplasmic reticulum in muscle cells.[2][6] Given its therapeutic potential, a robust and validated analytical method for the accurate quantification of **Azumolene** is crucial for research, formulation development, and quality control. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Azumolene**.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of **Azumolene**. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic characteristics.



An isocratic mobile phase consisting of a methanol and water mixture allows for the effective elution and separation of **Azumolene** from other components. Quantification is performed by measuring the peak area at the analyte's maximum absorption wavelength and comparing it to a standard calibration curve.

Materials and Methods Reagents and Chemicals

- Azumolene Sodium reference standard
- Methanol (HPLC Grade)
- Formic Acid (ACS Grade)
- Ultrapurified Water (18.2 MΩ·cm)
- Acetonitrile (HPLC Grade, for sample preparation if needed)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

- Binary or Isocratic Pump
- Autosampler or Manual Injector
- Column Oven
- UV-Vis Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **Azumolene**.[4][7]



Parameter	Condition
Column	RP C18, 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase	Methanol and Water (75:25, v/v), pH adjusted to 3.0 with Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Oven Temperature	25°C (Ambient)
Detection	UV at 340 nm (based on absorption peak observed at 339 nm)[4][7]
Run Time	Approximately 10 minutes
Retention Time	~4.25 minutes[7]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions

Mobile Phase Preparation:

- Measure 750 mL of HPLC-grade methanol and 250 mL of ultrapurified water.
- Combine the solvents in a suitable glass reservoir.
- Adjust the pH of the solution to 3.0 using formic acid, monitoring with a calibrated pH meter.
- Degas the mobile phase for at least 30 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.
- Filter the mobile phase through a 0.45 μm membrane filter to remove any particulates.[7]

Standard Stock Solution Preparation (e.g., 100 µg/mL):

Accurately weigh 10 mg of Azumolene Sodium reference standard.



- Transfer the standard to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase as the diluent and sonicate for 10-15 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature.
- Make up the volume to 100 mL with the mobile phase and mix thoroughly.

Preparation of Calibration Standards:

- Perform serial dilutions of the Standard Stock Solution to prepare a series of calibration standards.
- For a linearity range of 5.0 to 15.0 μg/mL, pipette the appropriate volumes of the stock solution into separate volumetric flasks and dilute with the mobile phase.[4][7]

Protocol 2: Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, dosage form, biological fluid). A general procedure for a solid dosage form is provided below.

- Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to determine the average weight.
- Accurately weigh a portion of the powder equivalent to a known amount of Azumolene.
- Transfer the powder to a suitable volumetric flask.
- Add a volume of diluent (mobile phase) representing about 70% of the flask's volume.
- Sonicate the mixture for at least 20 minutes to ensure complete extraction of the drug.
- Allow the solution to cool to room temperature and make up to the final volume with the diluent.
- Filter the solution through a 0.45 μm syringe filter to remove excipients and particulates before injection.[8][9]



Protocol 3: HPLC System Operation and Data Acquisition

- System Startup: Turn on the HPLC system components and allow them to warm up as per the manufacturer's instructions.
- System Equilibration: Purge the pump with fresh mobile phase and then equilibrate the column by running the mobile phase through the system at the set flow rate (1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).
- Sequence Setup: Create a sequence in the chromatography software including blank injections (diluent), calibration standards (from lowest to highest concentration), and sample solutions.
- Injection and Data Collection: Start the sequence. Inject 20 μL of each solution and collect the chromatograms for the specified run time.
- Data Processing: Integrate the peak corresponding to **Azumolene** (~4.25 min).
- Quantification: Generate a calibration curve by plotting the peak area versus the
 concentration of the standards. Determine the concentration of Azumolene in the samples
 using the linear regression equation derived from the calibration curve.

Data Presentation: Method Validation Summary

The described method was validated according to the International Conference on Harmonisation (ICH) guidelines.[5] The results are summarized below.

Table 1: Linearity and Range[4][5]

Parameter	Result
Linearity Range	5.0 - 15.0 μg/mL
Regression Equation	y = 44299x + 137924
Coefficient of Determination (r²)	0.9990



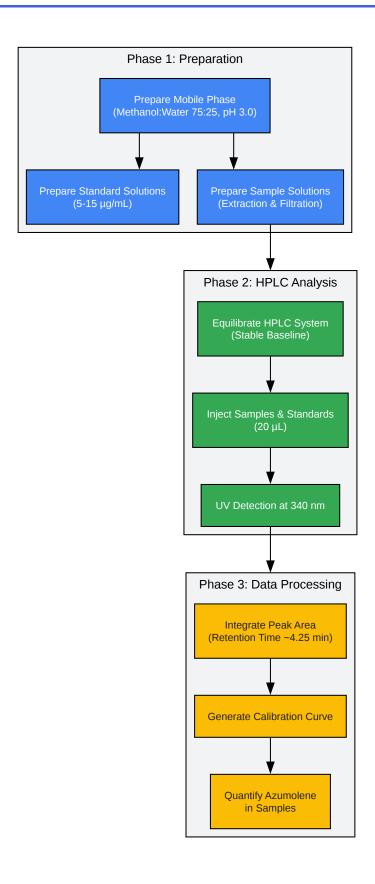
Table 2: Precision, Accuracy, and Detection Limits[4]

Parameter	Result
Precision (Intra-day, RSD%)	0.73%
Precision (Inter-day, RSD%)	0.88%
Accuracy (Mean Recovery %)	98.63%
Limit of Detection (LOD)	1.26 μg/mL
Limit of Quantification (LOQ)	3.82 μg/mL

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the mechanism of action of **Azumolene**.





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Caption: HPLC experimental workflow for **Azumolene** quantification.



Caption: Mechanism of action of **Azumolene** in malignant hyperthermia.

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